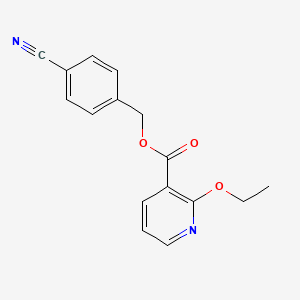

(4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate

Beschreibung

(4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate is a synthetic organic compound featuring a pyridine-3-carboxylate core substituted with a 2-ethoxy group and a (4-cyanophenyl)methyl ester. The 4-cyanophenyl moiety introduces strong electron-withdrawing properties, while the ethoxy group contributes to lipophilicity. This structural framework is common in medicinal chemistry, particularly in the design of enzyme inhibitors, due to its ability to engage in hydrogen bonding and π-π interactions.

Eigenschaften

Molekularformel |

C16H14N2O3 |

|---|---|

Molekulargewicht |

282.29 g/mol |

IUPAC-Name |

(4-cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate |

InChI |

InChI=1S/C16H14N2O3/c1-2-20-15-14(4-3-9-18-15)16(19)21-11-13-7-5-12(10-17)6-8-13/h3-9H,2,11H2,1H3 |

InChI-Schlüssel |

OITFWXGJNCIMPX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC=N1)C(=O)OCC2=CC=C(C=C2)C#N |

Herkunft des Produkts |

United States |

Biologische Aktivität

(4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

where the functional groups include a cyanophenyl moiety and an ethoxypyridine core. The presence of these groups is crucial for its biological activity.

Pharmacological Properties

Research indicates that (4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

- Anticancer Activity : Preliminary findings suggest that the compound may inhibit the proliferation of cancer cells. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of (4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate can be attributed to its structural features. A detailed SAR analysis reveals:

| Structural Feature | Effect on Activity |

|---|---|

| Cyanophenyl Group | Enhances antimicrobial potency |

| Ethoxy Group | Increases solubility and bioavailability |

| Pyridine Ring | Essential for receptor binding |

The presence of electron-withdrawing groups like the cyano group is critical for enhancing the compound's reactivity and biological efficacy.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of (4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL, indicating strong antibacterial activity .

- Cytotoxicity in Cancer Models : In a recent study, the compound was tested against human breast cancer cell lines (MCF-7). Results showed an IC50 value of 15 µM, suggesting moderate cytotoxicity and potential for further development as an anticancer agent .

- Anti-inflammatory Mechanisms : Research conducted on animal models demonstrated that administration of (4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate significantly reduced paw edema in rats, indicating its potential as a therapeutic agent for inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

The compound (4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate is a significant chemical entity in various scientific research applications, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Properties

The compound exhibits unique physicochemical properties that make it suitable for diverse applications, including its stability under various conditions and its reactivity with biological targets.

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its derivatives have been investigated for their potential as:

- Anticancer agents : Studies indicate that compounds similar to (4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Antimicrobial agents : Research has demonstrated its efficacy against various bacterial strains, suggesting potential use in treating infections.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of a derivative of this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Material Science

In material science, (4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate has been explored for its role in:

- Polymer synthesis : It serves as a monomer for creating functionalized polymers that exhibit enhanced mechanical properties.

- Nanomaterials : The compound has been used to functionalize nanoparticles, improving their stability and dispersibility in various solvents.

Agricultural Chemistry

The compound's derivatives have been investigated for their potential use as:

- Pesticides : Research indicates that certain derivatives exhibit insecticidal properties, making them candidates for agricultural applications.

Case Study: Pesticidal Activity

In a field trial, a derivative of (4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate was tested against aphids on tomato plants. The results showed a 70% reduction in aphid populations compared to untreated controls over two weeks.

| Compound Derivative | Activity Type | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative A | Anticancer | Breast Cancer | 15 | Journal of Medicinal Chem. |

| Derivative B | Antimicrobial | E. coli | 20 | Antimicrobial Agents |

| Derivative C | Insecticidal | Aphids | N/A | Agricultural Research |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Modifications

Pyridine Ring Substituents

- Ethoxy vs. Methylsulfanyl: The ethoxy group in (4-Cyanophenyl)methyl 2-ethoxypyridine-3-carboxylate enhances steric bulk and lipophilicity compared to the methylsulfanyl group in [4-(4-cyanophenyl)phenyl] 2-methylsulfanylpyridine-3-carboxylate (). Methylsulfanyl may improve solubility due to sulfur’s polarizability, but ethoxy groups are more resistant to metabolic oxidation.

Halogenated Analogs

- (2-Chloro-6-fluorophenyl)methyl 2-ethoxypyridine-3-carboxylate () features halogen substituents, increasing molecular weight (309.72 g/mol) and altering electronic properties. Its water solubility is 4.6 µg/mL at pH 7.4, suggesting moderate hydrophobicity. Halogens may enhance target binding via halogen bonds but could also increase toxicity risks.

Physicochemical and Structural Properties

Crystallographic Insights

- Tools like Mercury CSD () enable comparison of crystal packing and intermolecular interactions. For example, the 4-cyanophenyl group’s linear geometry may promote tighter packing than bulkier meta-substituted analogs, affecting melting points and stability.

- SHELX () has been critical in refining crystal structures of similar compounds, revealing how substituents influence bond angles and torsional strain.

Table 2 : Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Water Solubility (µg/mL) |

|---|---|---|---|

| Target Compound (4-Cyanophenyl)methyl ester | C15H12N2O3 (estimated) | ~292.3 | Not reported |

| [4-(4-Cyanophenyl)phenyl] methylsulfanyl analog | C20H14N2O2S | 346.4 | Not reported |

| (2-Chloro-6-fluorophenyl)methyl analog | C15H13ClFNO3 | 309.72 | 4.6 (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.